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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B612872

For researchers, scientists, and drug development professionals utilizing click chemistry and
peptide synthesis, Z-L-Dap(N3)-OH, also known as (S)-3-azido-2-
((benzyloxy)carbonylamino)propanoic acid, is a key building block. Its azide functionality allows
for the facile introduction of a reactive handle for bioorthogonal conjugation. This in-depth guide
provides a comprehensive overview of its commercial availability, along with detailed
experimental protocols for its application.

Commercial Availability

Several chemical suppliers offer Z-L-Dap(N3)-OH and its derivatives. The availability, purity,
and typical quantities are summarized below. Pricing is often available upon request from the
specific vendor.
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) ] Available
Supplier Product Name  CAS Number Purity .
Quantities
) Custom quotes
BOC Sciences Z-L-Dap(N3)-OH  684270-44-8 >99% by HPLC ]
available
Z-L-Dap(N3)-OH Custom quotes
1821779-91-2 >98% ]
CHA available
MedChemExpres N 50 mg, 100 mg,
Z-L-Dap(N3)-OH  684270-44-8 Not specified
S 250 mg
100 mg, 250 mg,
Chem-Impex Fmoc-DAP-N3 1021422-85-4 >99% (HPLC)

19,59

Experimental Protocols

The incorporation of Z-L-Dap(N3)-OH into a peptide sequence is typically achieved through
solid-phase peptide synthesis (SPPS), followed by modification via copper-catalyzed azide-
alkyne cycloaddition (CUAAC), a cornerstone of click chemistry.[1][2]

Protocol 1: Incorporation of Z-L-Dap(N3)-OH into a
Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-amino
acid.

Materials:

Fmoc-protected amino acids

Z-L-Dap(N3)-OH

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)
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 Piperidine solution (20% in DMF)
e N,N'-Diisopropylethylamine (DIEA)

e HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a
similar coupling reagent

 Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%
triisopropylsilane)

Procedure:
o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling:

o In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents relative
to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5
minutes.

o Add the activated amino acid solution to the resin and shake for 2 hours.

o Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating
incomplete reaction), repeat the coupling step.

o Wash the resin with DMF and DCM.

o Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each
subsequent amino acid in the desired sequence.

e Incorporation of Z-L-Dap(N3)-OH: For the incorporation of the azido-amino acid, use Z-L-
Dap(N3)-OH in the coupling step, following the same pre-activation and coupling procedure
as for the standard Fmoc-amino acids.
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» Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc
group with 20% piperidine in DMF.

» Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the
dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin
and remove side-chain protecting groups.

o Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl
ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether again.
Dry the crude peptide and purify by preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) on an Azido-Containing Peptide

This protocol describes the modification of the azide-containing peptide with an alkyne-
functionalized molecule.[3][4]

Materials:

Azido-peptide (synthesized as in Protocol 1)

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

Copper(ll) sulfate (CuSOa)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Phosphate buffer or other suitable aqueous buffer
Procedure:
e Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide in the chosen buffer.

» Addition of Reagents: Add the alkyne-functionalized molecule to the peptide solution. A 2 to
10-fold molar excess of the alkyne is typically used.
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o Catalyst Preparation: In a separate tube, prepare a fresh stock solution of sodium ascorbate
in water. Also, prepare a stock solution of CuSOa in water. If using a ligand, pre-mix the
CuSOa4 and THPTA solutions.

« Initiation of the Reaction: Add the sodium ascorbate solution to the peptide/alkyne mixture,
followed by the CuSOa solution (or CuSOa/ligand premix). The final concentration of copper
is typically in the range of 50-250 uM, and sodium ascorbate is used in excess (e.g., 5 mM).

e Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The
reaction can be monitored by HPLC or mass spectrometry.

 Purification: Once the reaction is complete, purify the resulting triazole-linked peptide
conjugate using preparative HPLC.

Visualizations

The following diagrams illustrate the key experimental workflows described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612872#commercial-suppliers-and-availability-of-z-I-
dap-n3-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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